molecular formula C9H14N2 B8489708 4-Ethyl-5-methyl-phenylene diamine

4-Ethyl-5-methyl-phenylene diamine

Cat. No.: B8489708
M. Wt: 150.22 g/mol
InChI Key: SXRYKWULDGFAAR-UHFFFAOYSA-N
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Description

4-Ethyl-5-methyl-phenylene diamine (CAS name: 4-ethyl-5-methyl-benzene-1,2-diamine) is an aromatic diamine with a benzene ring substituted with ethyl and methyl groups at the 4th and 5th positions, respectively, and two amine groups at the 1st and 2nd positions. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., m-phenylene diamine, para-phenylene diamine) and their properties can be extrapolated to infer its characteristics. Substituted phenylene diamines are critical in polymer synthesis, dye chemistry, and membrane technology due to their reactivity and ability to form stable networks .

Key inferred properties:

  • Molecular weight: ~164.2 g/mol (based on C₉H₁₄N₂).
  • Solubility: Likely polar organic solvents (e.g., ethanol, DMF) due to aromaticity and amine groups, with reduced water solubility compared to unsubstituted analogs due to hydrophobic ethyl/methyl groups.
  • Reactivity: Amine groups enable participation in polycondensation (e.g., polyamide/polyimide formation) and Schiff base reactions .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-ethyl-5-methylbenzene-1,2-diamine

InChI

InChI=1S/C9H14N2/c1-3-7-5-9(11)8(10)4-6(7)2/h4-5H,3,10-11H2,1-2H3

InChI Key

SXRYKWULDGFAAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 4-Ethyl-5-methyl-phenylene diamine with structurally or functionally related diamines:

Compound Structure Type Molecular Weight (g/mol) Key Properties Applications Safety Concerns
This compound Aromatic (substituted) ~164.2 High thermal stability, moderate solubility in organics, steric hindrance Polymers, dyes, potential membrane tech Likely moderate toxicity
m-Phenylene diamine (MPD) Aromatic 108.1 High chemical resistance, thermal stability (>200°C) Polyamide membranes , epoxy curing Toxic upon inhalation
Ethylene diamine Aliphatic 60.1 High reactivity, water-soluble, hygroscopic Chelating agents, polyurethanes Corrosive, skin/eye irritant
Isophorone diamine Alicyclic 170.3 Hydrophobic, excellent mechanical strength, low viscosity Epoxy resins, adhesives Low acute toxicity
Bio-based diamine (dimerized FA) Aliphatic (long-chain) ~600–800 Flexible, acts as soft segment in polyurethanes, reduces tensile strength Bio-based polymers Low toxicity, eco-friendly

Key Research Findings

Aromatic vs. Aliphatic Diamines
  • Reactivity : Aromatic diamines like MPD and this compound exhibit slower reaction kinetics in polycondensation due to electron-withdrawing benzene rings, whereas aliphatic diamines (e.g., ethylene diamine) react rapidly but lack thermal stability .
  • Thermal Stability : Substituted aromatic diamines (e.g., this compound) likely outperform aliphatic analogs in high-temperature applications. MPD-based polyamide membranes retain integrity up to 150°C , while ethylene diamine-derived polymers degrade above 100°C .
Steric Effects of Substituents
  • The ethyl and methyl groups in this compound introduce steric hindrance, which may reduce crosslinking efficiency in polymers compared to unsubstituted MPD. However, these groups enhance solubility in nonpolar solvents and compatibility with hydrophobic matrices (e.g., epoxy resins) .
Membrane Technology
  • MPD is widely used in thin-film composite (TFC) membranes for desalination due to its rigid aromatic structure, which improves selectivity . Substituted analogs like this compound could modify membrane hydrophobicity and flux, but excessive steric bulk might compromise packing density .

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